2',3'-Dideoxi-3'-fluoro-alfa-uridina

Descripción general

Descripción

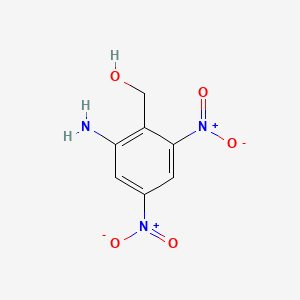

2',3'-Dideoxy-3'-fluoro-alpha-uridine (dFdU) is a synthetic nucleoside analog of uridine, which is an essential component of nucleic acids. It has been extensively studied in the field of biochemistry and molecular biology due to its potential applications in drug development, gene regulation, and gene therapy. dFdU has been found to be an effective inhibitor of reverse transcriptase (RT) enzymes, which are involved in the replication of retroviruses. Additionally, dFdU has been shown to have antiviral, antifungal, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos y Antivirales

Los análogos de nucleósidos fluorados, como la 2',3'-Dideoxi-3'-fluoro-alfa-uridina, han atraído mucha atención como agentes anticancerígenos y antivirales . Se utilizan en el tratamiento de varios tipos de cánceres e infecciones virales .

Sondas para la Función Enzimática

Estos compuestos también se utilizan como sondas para la función enzimática . Pueden ayudar a los científicos a comprender cómo funcionan las enzimas, lo cual es crucial para el desarrollo de nuevos medicamentos y terapias .

Sondas Mecanísticas

El compuesto puede servir como una sonda mecanística, proporcionando información sobre el mecanismo de reacción . Esto puede ayudar en el diseño de métodos sintéticos más eficientes .

Composiciones Farmacéuticas

La this compound se puede utilizar en la formulación de composiciones farmacéuticas . Estas composiciones se pueden utilizar para el tratamiento de diversas enfermedades .

5. Investigación en Ciencias de la Vida, Ciencia de Materiales, Síntesis Química, Cromatografía, Analítica y muchas otras Científicos con experiencia en diversas áreas de investigación, incluidas las Ciencias de la Vida, la Ciencia de Materiales, la Síntesis Química, la Cromatografía, la Analítica y muchas otras, utilizan este compuesto en sus investigaciones .

Desarrollo de Fármacos que Contienen Flúor

Desde el desarrollo del primer fármaco que contenía flúor en 1957, la investigación en el campo de la química del flúor ha florecido, dando lugar a notables aplicaciones industriales . La this compound puede contribuir a este campo al servir como un bloque de construcción en la síntesis de nuevos fármacos que contienen flúor .

Mecanismo De Acción

Target of Action

Similar compounds often target viral rna-dependent rna polymerase .

Mode of Action

It’s suggested that the transformation most likely diverges from the sn1 or sn2 pathway, but instead operates via a neighbouring-group participation mechanism .

Biochemical Pathways

Similar compounds often affect the synthesis of nucleoside triphosphates .

Result of Action

Similar compounds often result in the termination of rna transcription and decrease viral rna production, and viral rna replication .

Análisis Bioquímico

Biochemical Properties

2’,3’-Dideoxy-3’-fluoro-alpha-uridine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with viral DNA polymerases, enzymes responsible for the synthesis of viral DNA. By incorporating into the growing DNA chain, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine terminates DNA elongation due to the absence of the 3’-hydroxyl group, which is essential for forming phosphodiester bonds. This interaction effectively halts viral replication, making it a potent antiviral agent .

Cellular Effects

The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine on various cell types and cellular processes are profound. In infected cells, this compound disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral replication. Additionally, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can influence cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This disruption can lead to altered cellular metabolism and the activation of cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine exerts its effects through a mechanism of chain termination. Upon incorporation into the viral DNA by viral DNA polymerases, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This mechanism is highly specific to viral DNA polymerases, minimizing the impact on host cellular DNA polymerases and reducing potential cytotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that continuous exposure to 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can lead to the development of resistance in viral populations, necessitating careful monitoring and potential combination with other antiviral agents to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits viral replication with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

2’,3’-Dideoxy-3’-fluoro-alpha-uridine is metabolized primarily in the liver, where it undergoes phosphorylation to its active triphosphate form. This active form is then incorporated into viral DNA by viral DNA polymerases. The compound’s metabolism involves several enzymes, including kinases and phosphatases, which regulate its activation and deactivation. The presence of the fluorine atom enhances the compound’s stability and resistance to degradation by cellular enzymes .

Transport and Distribution

Within cells, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine is transported and distributed through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. The distribution of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine within tissues is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes. The compound’s localization and accumulation in infected tissues enhance its therapeutic potential .

Subcellular Localization

2’,3’-Dideoxy-3’-fluoro-alpha-uridine is primarily localized in the nucleus, where it interacts with viral DNA polymerases. The compound’s subcellular localization is directed by its structural similarity to natural nucleosides, allowing it to be incorporated into viral DNA. This targeting to the nucleus is crucial for its antiviral activity, as it ensures that the compound is in proximity to its target enzymes and viral DNA .

Propiedades

IUPAC Name |

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUEHLYJFLWPK-BBVRLYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361446 | |

| Record name | AC1LOQWD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178374-44-2 | |

| Record name | AC1LOQWD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)

![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)

![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)